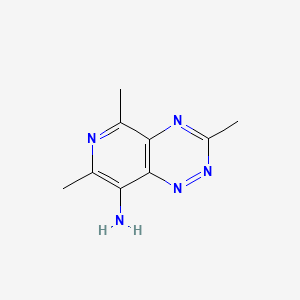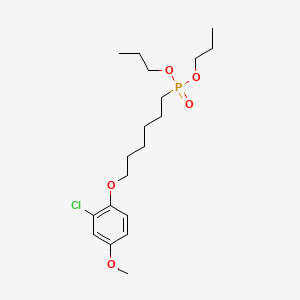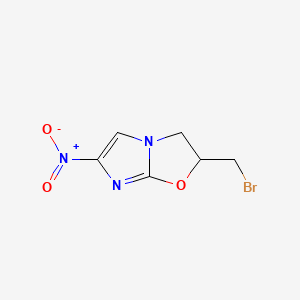![molecular formula C13H26N2O B12665005 N-[(Dibutylamino)methyl]methacrylamide CAS No. 92168-48-4](/img/structure/B12665005.png)
N-[(Dibutylamino)methyl]methacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[(Dibutylamino)méthyl]méthacrylamide est un composé chimique de formule moléculaire C₁₃H₂₆N₂O. Il s’agit d’un dérivé du méthacrylamide qui contient un groupe dibutylamino lié au carbone méthylène. Ce composé est connu pour ses applications en chimie des polymères, en particulier dans la synthèse de polymères intelligents qui présentent une sensibilité aux stimuli environnementaux tels que la température et le pH.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[(Dibutylamino)méthyl]méthacrylamide implique généralement la réaction de Mannich, qui est une réaction de condensation à trois composants. La réaction implique le méthacrylamide, la formaldéhyde et la dibutylamine. Le processus peut être effectué dans des conditions douces en milieu aqueux, ce qui permet d’obtenir des rendements élevés. La réaction est généralement conduite à environ 35°C, et le produit est facilement séparé du mélange réactionnel .
Méthodes de production industrielle
La production industrielle de N-[(Dibutylamino)méthyl]méthacrylamide suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de maintenir des conditions de réaction constantes et une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[(Dibutylamino)méthyl]méthacrylamide subit diverses réactions chimiques, notamment :
Polymérisation : Il peut se polymériser pour former des homopolymères ou des copolymères avec d’autres monomères.
Réactions de substitution : Le groupe dibutylamino peut participer à des réactions de substitution nucléophile.
Hydrolyse : La liaison amide peut être hydrolysée en milieu acide ou basique.
Réactifs et conditions communs
Polymérisation : Des initiateurs tels que l’azobisisobutyronitrile (AIBN) ou le peroxyde de benzoyle sont couramment utilisés.
Réactions de substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés.
Hydrolyse : Des solutions aqueuses acides ou basiques sont employées.
Principaux produits
Polymérisation : Produit des polymères aux propriétés variables selon les co-monomères utilisés.
Réactions de substitution : Donne des dérivés méthacrylamide substitués.
Hydrolyse : Entraîne la formation d’acide méthacrylique et de dibutylamine.
Applications de la recherche scientifique
Le N-[(Dibutylamino)méthyl]méthacrylamide a une large gamme d’applications dans la recherche scientifique :
Chimie des polymères : Utilisé dans la synthèse de polymères intelligents qui répondent aux changements de température et de pH.
Science des matériaux : Utilisé dans la création d’hydrogels et d’autres matériaux avancés aux propriétés spécifiques.
Chimie analytique : Utilisé dans les méthodes chromatographiques pour la séparation et l’analyse de mélanges complexes.
Applications De Recherche Scientifique
N-[(Dibutylamino)methyl]methacrylamide has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of smart polymers that respond to temperature and pH changes.
Biomedicine: Employed in the development of drug delivery systems due to its ability to form stimuli-responsive polymersomes.
Material Science: Utilized in the creation of hydrogels and other advanced materials with specific properties.
Analytical Chemistry: Used in chromatographic methods for the separation and analysis of complex mixtures.
Mécanisme D'action
Le mécanisme d’action du N-[(Dibutylamino)méthyl]méthacrylamide implique principalement sa polymérisation et son interaction avec d’autres molécules. Le groupe dibutylamino peut participer aux liaisons hydrogène et aux interactions électrostatiques, ce qui influence les propriétés du polymère. La partie méthacrylamide permet la polymérisation, formant de longues chaînes qui peuvent présenter des propriétés physiques et chimiques uniques .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(Diéthylamino)méthyl]méthacrylamide
- N-[(Diméthylamino)méthyl]méthacrylamide
- N-[(Dipropylamino)méthyl]méthacrylamide
Unicité
Le N-[(Dibutylamino)méthyl]méthacrylamide est unique en raison de son groupe dibutylamino, qui confère des propriétés hydrophobes et stériques spécifiques. Cela le rend particulièrement utile dans la synthèse de polymères dont la sensibilité aux stimuli environnementaux est adaptée. Comparé à ses analogues, il offre un équilibre différent d’hydrophobicité et de réactivité, ce qui le rend adapté à des applications spécifiques en chimie des polymères et en science des matériaux .
Propriétés
Numéro CAS |
92168-48-4 |
|---|---|
Formule moléculaire |
C13H26N2O |
Poids moléculaire |
226.36 g/mol |
Nom IUPAC |
N-[(dibutylamino)methyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C13H26N2O/c1-5-7-9-15(10-8-6-2)11-14-13(16)12(3)4/h3,5-11H2,1-2,4H3,(H,14,16) |
Clé InChI |
GPSNGXFIOROBMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CNC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



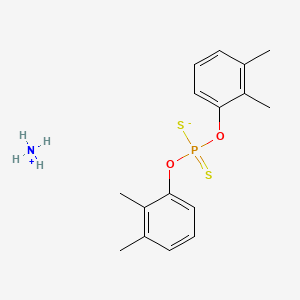
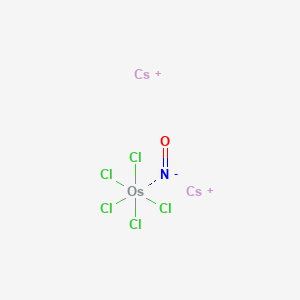
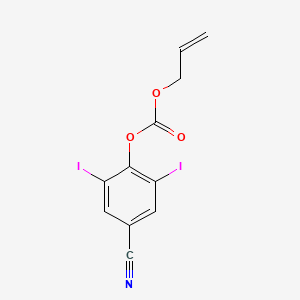

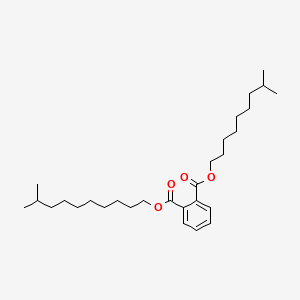
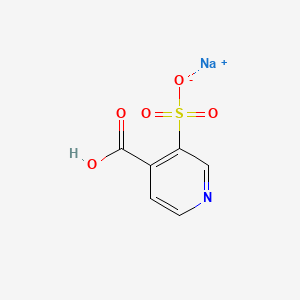
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)



